N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with dimethyl and dioxido groups at positions 1 and 3, and a 4-methylthiophene-2-carboxamide moiety at position 3. The benzo[c][1,2,5]thiadiazole system is structurally distinct due to its fused aromatic rings and electron-withdrawing sulfone groups, which may enhance stability and influence intermolecular interactions .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-9-6-13(21-8-9)14(18)15-10-4-5-11-12(7-10)17(3)22(19,20)16(11)2/h4-8H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRFDIZWHKUYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the thiophene carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
Key Chemical Reactions
The compound can undergo several notable chemical reactions:
Oxidation Reactions
The presence of sulfur in the thiophene ring allows for oxidation reactions that can yield sulfoxides or sulfones:
- Oxidation with Hydrogen Peroxide : Treatment with hydrogen peroxide under acidic conditions can convert the thiophene sulfur to sulfoxide or sulfone derivatives. For example:
This reaction has been shown to yield high purity products under optimized conditions.
Electrophilic Aromatic Substitution
The methylthiophene moiety can participate in electrophilic aromatic substitution reactions:
- Bromination : The compound can be brominated using N-bromosuccinimide (NBS) in a solvent like dichloromethane to introduce bromine at the α-position of the thiophene ring.
Cross-Coupling Reactions
The presence of functional groups allows for cross-coupling reactions:
- Suzuki Coupling : The compound can react with aryl boronic acids under palladium catalysis to form biphenyl derivatives.
Reaction Conditions and Yields
Table 1 summarizes various reaction conditions and yields for key transformations involving N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c] thiadiazol-5-yl)-4-methylthiophene-2-carboxamide.
| Reaction Type | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Oxidation | H₂O₂ | Acidic medium | 80 - 95 |
| Bromination | NBS | DCM at room temperature | 70 - 90 |
| Suzuki Coupling | Aryl boronic acid | Pd catalyst in aqueous media | >80 |
Scientific Research Applications
The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into the applications of this compound, supported by comprehensive data and case studies.
Pharmaceutical Development
Research indicates that compounds with similar structures to this compound exhibit significant antitumor and antimicrobial activities. The benzo[c][1,2,5]thiadiazole moiety is known for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Antioxidant Activity
Studies have shown that compounds containing thiophene and dioxido groups can act as effective antioxidants , scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial in the development of treatments for diseases related to oxidative damage.
Material Science
The unique electronic properties of the compound suggest potential applications in organic electronics , such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene unit is particularly beneficial for charge transport properties.
Biological Studies
Preliminary studies indicate that this compound may possess anti-inflammatory properties. Further research could explore its mechanism of action and efficacy in reducing inflammation in various models.
Case Study 1: Antitumor Activity
A study involving derivatives of benzo[c][1,2,5]thiadiazole demonstrated promising results against specific cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interference with cellular signaling pathways involved in tumor growth.
Case Study 2: Antioxidant Properties
In vitro assays showed that compounds similar to this compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
(a) Thiophene Carboxamide Derivatives
- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): This compound shares a thiophene-carboxamide backbone but differs in the substituents: a nitro group on the thiophene and a difluorophenyl-thiazole group. Purity reached 99.05%, suggesting robust synthetic protocols .
- 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (): Features ethyl and methyl groups on the thiophene ring, which may alter steric hindrance and metabolic stability compared to the target compound’s 4-methylthiophene.
(b) Thiadiazole and Thiazole Derivatives
- N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (): Contains a non-aromatic thiadiazole ring with a thioxo group, contrasting with the target’s fully aromatic and sulfone-modified system. The thioxo group may increase reactivity but reduce stability .
- Compound 85 ():
A benzodioxol-cyclopropane-thiazole hybrid with a trifluoromethoxybenzoyl group. The cyclopropane ring introduces conformational rigidity, while the trifluoromethoxy group enhances metabolic resistance, a feature absent in the target compound .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Key Research Findings and Implications
Substituent Impact : Electron-withdrawing groups (e.g., nitro, sulfone) enhance stability and target binding in thiophene and thiadiazole derivatives, as seen in and . The target compound’s dimethyl-dioxido groups may confer similar advantages .
Synthetic Challenges : Purity variations in nitrothiophene derivatives (42% vs. 99%) highlight the need for optimized purification protocols, which may apply to the target compound’s synthesis .
Therapeutic Potential: Thiadiazole-thiophene hybrids demonstrate dual antibacterial and anticancer activity, suggesting the target compound could be a multifunctional candidate .
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzo[c][1,2,5]thiadiazole moiety fused with a thiophene ring. The molecular formula is with a molecular weight of approximately 384.4 g/mol. The structural complexity is believed to contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various human cancer cell lines.
These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit tyrosine kinases such as Bcr-Abl with IC50 values suggesting effective binding and inhibition .
- Free Radical Scavenging : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and assessed their anticancer activities against K562 chronic myelogenous leukemia cells. Compounds exhibited selective cytotoxicity with promising IC50 values .
- Molecular Docking Studies : Molecular modeling has been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. Such studies indicate strong interactions with key amino acid residues critical for enzyme function .
Q & A
Q. What are the recommended multi-step synthetic routes for synthesizing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzo[c][1,2,5]thiadiazole and thiophene moieties. A common approach includes:
Core Synthesis : Start with the preparation of 5-amino-1,3-dimethylbenzo[c][1,2,5]thiadiazole-2,2-dioxide via cyclization of substituted benzene derivatives with sulfamide precursors under acidic conditions .
Amidation : React the amino group of the thiadiazole core with 4-methylthiophene-2-carboxylic acid chloride in anhydrous dichloromethane, using triethylamine as a base to facilitate nucleophilic acyl substitution .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to isolate the final product.
Key Reference : Multi-step protocols for analogous thiadiazole-carboxamides emphasize temperature control (<5°C during amidation) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole and thiophene rings. For example, the methyl groups on the thiadiazole ring appear as singlets at δ 2.8–3.1 ppm, while thiophene protons resonate at δ 6.5–7.2 ppm .
- IR Spectroscopy : Validate carbonyl (C=O) stretches (~1680 cm⁻¹) and sulfone (S=O) vibrations (~1320 cm⁻¹ and ~1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ at m/z 375.42) and fragmentation patterns to confirm substituent connectivity .
- Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/S/O percentages .
Q. What are the key structural features influencing its reactivity and bioactivity?
- Methodological Answer : Structural determinants include:
- Sulfone Group : Enhances solubility in polar solvents and stabilizes hydrogen bonding with biological targets .
- Thiophene Substituent : The 4-methyl group on thiophene increases lipophilicity, potentially improving membrane permeability .
- Thiadiazole Core : The electron-deficient π-system facilitates interactions with enzyme active sites, as observed in analogous antimicrobial agents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : A systematic SAR approach involves:
Variation of Substituents : Synthesize derivatives with halogen (F, Cl) or methoxy groups at the thiophene’s 4-position to assess electronic effects on binding affinity .
Bioactivity Assays : Test inhibitory activity against bacterial enzymes (e.g., E. coli DNA gyrase) using fluorescence-based ATPase assays. Compare IC50 values to establish trends .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with the thiadiazole core positioned in the ATP-binding pocket of target enzymes to predict substituent effects .
Data Interpretation : Correlate logP values (calculated via ChemDraw) with antimicrobial potency to balance solubility and permeability .
Q. How can contradictions in biological activity data between similar derivatives be resolved?
- Methodological Answer : Address discrepancies through:
Purity Verification : Re-analyze conflicting compounds via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >2% .
Assay Standardization : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and growth conditions (37°C, Mueller-Hinton broth) for all MIC determinations .
Crystallographic Validation : Resolve co-crystal structures of active vs. inactive derivatives with target enzymes (e.g., PDB deposition) to identify critical binding interactions .
Case Study : In thiadiazole derivatives, a single methyl group shift from the 4- to 5-position on thiophene reduced activity by disrupting π-π stacking with Tyr-105 of DNA gyrase .
Q. What computational methods are recommended for predicting off-target interactions?
- Methodological Answer : Use a tiered computational workflow:
Pharmacophore Screening : Generate a pharmacophore model (e.g., Schrödinger Phase) based on the sulfone and carboxamide groups to screen for kinase or protease targets .
Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories, AMBER force field) to assess interactions with non-target proteins like human carbonic anhydrase .
ADMET Prediction : Employ SwissADME to estimate CYP450 inhibition risks and BBB penetration, critical for prioritizing derivatives with reduced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
